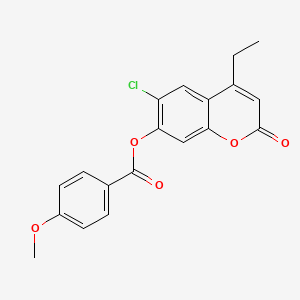![molecular formula C25H21ClO3 B11163250 7-[(2-chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one](/img/structure/B11163250.png)
7-[(2-chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2-chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins and derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 7-[(2-chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl alcohol, 4-phenyl-6-propyl-2H-chromen-2-one, and suitable reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
7-[(2-chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents onto the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-[(2-chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2-chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
7-[(2-chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one can be compared with other similar compounds, such as:
7-[(4-chlorobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one: This compound has a similar structure but differs in the position and type of substituents.
7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde: This compound belongs to the same class but has different functional groups.
7-[(2-chlorobenzyl)oxy]-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one: This compound has additional substituents on the chromenone ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and potential biological activities.
Properties
Molecular Formula |
C25H21ClO3 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-4-phenyl-6-propylchromen-2-one |
InChI |
InChI=1S/C25H21ClO3/c1-2-8-18-13-21-20(17-9-4-3-5-10-17)14-25(27)29-24(21)15-23(18)28-16-19-11-6-7-12-22(19)26/h3-7,9-15H,2,8,16H2,1H3 |
InChI Key |
DIMKALKGXHAVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1OCC3=CC=CC=C3Cl)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-7-methyl-3-[(4-phenylpiperazino)carbonyl][1,8]naphthyridin-4(1H)-one](/img/structure/B11163178.png)
![N-cyclohexyl-2-[(4-phenoxybutanoyl)amino]benzamide](/img/structure/B11163182.png)
![8-methyl-4-phenyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11163183.png)
![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11163185.png)
![1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B11163195.png)
![N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine](/img/structure/B11163196.png)
![N-{4-[2-oxo-4-(piperidin-1-ylcarbonyl)pyrrolidin-1-yl]phenyl}acetamide](/img/structure/B11163204.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B11163210.png)
![2-{[2-(2-Fluorobiphenyl-4-yl)propanoyl]amino}butanoic acid](/img/structure/B11163212.png)

![8-{5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11163218.png)
![N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine](/img/structure/B11163225.png)
![6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11163233.png)
![1-[(2,5-dimethylbenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11163243.png)
